Cas no 257885-34-0 (4-(2-Acetylhydrazino)-4-oxobutanoic acid)

4-(2-Acetylhydrazino)-4-oxobutanoic acid 化学的及び物理的性質

名前と識別子

-

- 4-(2-acetylhydrazino)-4-oxobutanoic acid

- 4-(N-Acetyl-hydrazino)-4-oxo-butyric acid

- 4-(2-Acetylhydrazino)-4-oxobutanoic acid

-

- MDL: MFCD11696373

- インチ: 1S/C6H10N2O4/c1-4(9)7-8-5(10)2-3-6(11)12/h2-3H2,1H3,(H,7,9)(H,8,10)(H,11,12)

- InChIKey: BRNXPLBEBZMDFV-UHFFFAOYSA-N

- SMILES: C(CCC(O)=O)(=O)NNC(C)=O

4-(2-Acetylhydrazino)-4-oxobutanoic acid Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1189045-5g |

4-(2-Acetylhydrazino)-4-oxobutanoic acid |

257885-34-0 | 98% | 5g |

¥7300.00 | 2024-08-09 | |

| Ambeed | A331071-1g |

4-(2-Acetylhydrazinyl)-4-oxobutanoic acid |

257885-34-0 | 97% | 1g |

$254.0 | 2023-04-07 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD593845-5g |

4-(2-Acetylhydrazinyl)-4-oxobutanoic acid |

257885-34-0 | 97% | 5g |

¥5215.0 | 2023-03-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1189045-1g |

4-(2-Acetylhydrazino)-4-oxobutanoic acid |

257885-34-0 | 98% | 1g |

¥2614.00 | 2024-08-09 | |

| TRC | A297675-500mg |

4-(2-Acetylhydrazino)-4-oxobutanoic acid |

257885-34-0 | 500mg |

$ 465.00 | 2022-06-08 | ||

| A2B Chem LLC | AI45987-1g |

4-(2-Acetylhydrazino)-4-oxobutanoic acid |

257885-34-0 | 1g |

$275.00 | 2024-04-20 | ||

| abcr | AB405040-500mg |

4-(2-Acetylhydrazino)-4-oxobutanoic acid; . |

257885-34-0 | 500mg |

€269.00 | 2024-04-15 | ||

| Oakwood | 365881-1g |

4-(2-acetylhydrazino)-4-oxobutanoic acid |

257885-34-0 | 1g |

$275.00 | 2023-09-17 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD593845-1g |

4-(2-Acetylhydrazinyl)-4-oxobutanoic acid |

257885-34-0 | 97% | 1g |

¥1743.0 | 2023-03-20 | |

| TRC | A297675-250mg |

4-(2-Acetylhydrazino)-4-oxobutanoic acid |

257885-34-0 | 250mg |

$ 280.00 | 2022-06-08 |

4-(2-Acetylhydrazino)-4-oxobutanoic acid 関連文献

-

Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819

-

Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076

-

3. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120

-

Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923

-

Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432

-

6. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014

-

Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216

-

Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458

4-(2-Acetylhydrazino)-4-oxobutanoic acidに関する追加情報

Professional Introduction to 4-(2-Acetylhydrazino)-4-oxobutanoic Acid (CAS No. 257885-34-0)

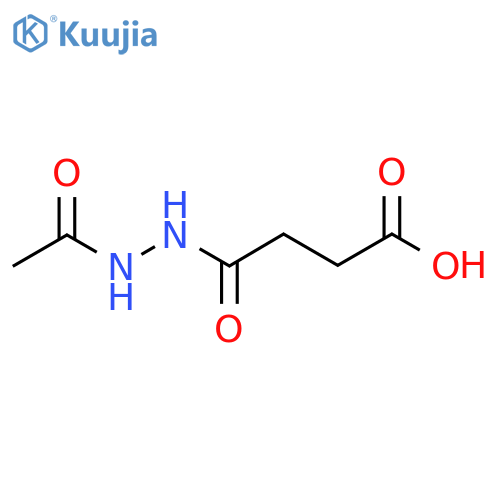

4-(2-Acetylhydrazino)-4-oxobutanoic acid, identified by its Chemical Abstracts Service (CAS) number 257885-34-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound, characterized by its acetylhydrazino and oxobutanoic acid functional groups, exhibits a unique molecular structure that makes it a promising candidate for various biochemical applications.

The molecular structure of 4-(2-Acetylhydrazino)-4-oxobutanoic acid consists of a four-carbon chain with an acetylhydrazino group attached at the fourth carbon. This structural feature contributes to its reactivity and potential biological activity. The presence of both acetyl and hydrazino groups suggests that this compound may participate in various chemical reactions, including condensation, oxidation, and reduction processes, which are fundamental in drug synthesis and biochemical pathways.

In recent years, there has been growing interest in exploring the pharmacological properties of compounds with similar structural motifs. Specifically, the acetylhydrazino group has been studied for its potential role in inhibiting certain enzymatic pathways and modulating cellular signaling. For instance, studies have shown that derivatives of hydrazino-containing compounds can interact with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammation and pain mediation. The oxobutanoic acid moiety further enhances the compound's versatility by providing a site for further functionalization, allowing for the development of novel analogs with enhanced bioactivity.

One of the most compelling aspects of 4-(2-Acetylhydrazino)-4-oxobutanoic acid is its potential application in the development of therapeutic agents. Research has indicated that this compound may exhibit inhibitory effects on certain enzymes involved in cancer cell proliferation. The acetylhydrazino group can potentially interfere with critical metabolic pathways in tumor cells, leading to their selective inhibition. Additionally, the oxobutanoic acid component may contribute to stabilizing protein-protein interactions or modulating enzyme conformation, further enhancing its pharmacological efficacy.

The synthesis of 4-(2-Acetylhydrazino)-4-oxobutanoic acid is a complex process that requires precise control over reaction conditions to ensure high yield and purity. The synthesis typically involves multiple steps, including condensation reactions between appropriate precursors followed by functional group transformations. Advanced synthetic techniques such as catalytic hydrogenation and protecting group strategies are often employed to achieve the desired product with minimal side reactions. The optimization of these synthetic routes is crucial for scaling up production and ensuring the compound's suitability for industrial applications.

In terms of biological activity, preliminary studies have suggested that 4-(2-Acetylhydrazino)-4-oxobutanoic acid may possess anti-inflammatory properties. The compound's ability to interact with inflammatory mediators and modulate immune responses makes it an attractive candidate for treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Furthermore, its potential role in inhibiting oxidative stress pathways could make it beneficial in conditions associated with oxidative damage, such as neurodegenerative diseases.

The development of new pharmaceutical agents often relies on understanding the interactions between compounds and biological targets at a molecular level. Computational methods such as molecular docking and pharmacophore modeling have been increasingly used to predict the binding affinity and mode of action of small molecules like 4-(2-Acetylhydrazino)-4-oxobutanoic acid. These computational approaches help researchers identify key residues on target proteins that interact with the compound, providing insights into its mechanism of action and potential side effects.

The safety profile of any pharmaceutical candidate is paramount before it can be considered for clinical use. While extensive toxicological studies are required to fully assess the safety of 4-(2-Acetylhydrazino)-4-oxobutanoic acid, initial in vitro assays have shown promising results regarding its low toxicity profile. However, further research is needed to evaluate its long-term effects and potential adverse reactions in vivo. Collaborative efforts between chemists, biologists, and pharmacologists are essential to ensure that this compound meets stringent safety standards before it can be advanced to clinical trials.

The future prospects for 4-(2-Acetylhydrazino)-4-oxobutanoic acid are promising, particularly in the context of drug discovery and development. As our understanding of disease mechanisms continues to evolve, so does our ability to design targeted therapies. This compound represents a valuable tool for researchers exploring novel therapeutic strategies across various disease areas. Its unique structural features make it a versatile scaffold for designing derivatives with enhanced potency and selectivity.

In conclusion, 4-(2-Acetylhydrazino)-4-oxobutanoic acid (CAS No. 257885-34-0) is a multifaceted compound with significant potential in pharmaceutical research. Its unique molecular structure, combined with preliminary evidence of biological activity, positions it as a promising candidate for further investigation. As research continues to uncover new applications for this compound, it is likely to play an important role in the development of next-generation therapeutic agents.

257885-34-0 (4-(2-Acetylhydrazino)-4-oxobutanoic acid) Related Products

- 185423-00-1(Benzyl 2,6-dichloro-3-hydroxyisonicotinate)

- 2171213-34-4((2R)-2-{3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylpropanamido}propanoic acid)

- 1797957-50-6(1-(2-chlorophenyl)methyl-4-cyclopropyl-3-(furan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one)

- 2734772-95-1(5-Chloro-2-methyl-4-(pyridin-4-yl)benzaldehyde)

- 53826-12-3((Perfluorohexyl)acetic Acid)

- 316358-50-6(4,4,7,8-Tetramethyl-4,5-dihydro-1H-1,2dithiolo-3,4-cquinoline-1-thione)

- 54646-75-2(1-Bromo-8-phenyloctane)

- 1934413-16-7(1-(2,2-Difluoroethyl)cycloheptane-1-carbaldehyde)

- 2763928-92-1(4-(3-Acetamidooxetan-3-yl)benzoic acid)

- 1804849-08-8(Ethyl 4-bromomethyl-2-cyano-5-ethylbenzoate)